(S)-4',7-DIMETHYL EQUOL
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Overview
Description
(S)-4',7-DIMETHYL EQUOL is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4',7-DIMETHYL EQUOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biocatalysts, such as lipases, in emulsion bioreactors has been explored for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-4',7-DIMETHYL EQUOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzopyran structure.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-4',7-DIMETHYL EQUOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(4-Methoxyphenyl)glycidic acid methyl ester: This compound shares structural similarities and has been studied for its production using biocatalysts.
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Another related compound with potential biological activities.
Uniqueness
(S)-4',7-DIMETHYL EQUOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups and benzopyran core make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFGWWADOSNMX-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654286 |
Source
|
Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-56-3 |
Source
|
Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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